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Compound of Interest

Compound Name:
5-Fluoro-2-methoxy-4-

methylbenzoic acid

Cat. No.: B13608609 Get Quote

Executive Summary: The Scaffold Architecture
In modern medicinal chemistry, the 5-Fluoro-2-methoxy-4-methylbenzoic acid scaffold

represents a highly specific "push-pull" electronic system. The interplay between the electron-

donating methoxy group (EDG) at the ortho position and the electron-withdrawing fluorine

(EWG) at the meta position creates a unique electrostatic potential map, making this molecule

a critical intermediate for next-generation kinase inhibitors and non-steroidal anti-inflammatory

drugs (NSAIDs).

For the analytical scientist, the challenge lies not in identifying the functional groups, but in

rigorously proving the regiochemistry. With a tetra-substituted benzene ring, distinguishing this

specific isomer from its congeners (e.g., 4-fluoro-2-methoxy-5-methylbenzoic acid) requires a

mastery of scalar coupling analysis, particularly

F-

H and

F-

C interactions.

This guide provides a self-validating protocol to confirm the structure of CAS 1427395-52-5

with absolute certainty.
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Molecular Architecture & Theoretical Properties
Before initiating wet-lab protocols, we must establish the theoretical baseline to which our

experimental data will be compared.

Property Value / Characteristic Structural Implication

Formula
Unsaturation Number = 5

(Benzene + Carbonyl)

Mol.[1][2][3][4] Weight 184.16 g/mol Monoisotopic Mass: 184.0536

pKa (Calc) ~3.8

Acidic strength modulated by

5-F (-I effect) and 2-OMe (+M

effect).

LogP ~2.1
Moderate lipophilicity; suitable

for Reverse Phase HPLC.

H-Bonding 1 Donor / 4 Acceptors

Potential for intramolecular H-

bond (COOH

OMe).

Electronic Environment Analysis
The 2-methoxy group exerts a strong mesomeric donation (+M) to positions 3 and 5, while the

5-fluorine atom exerts a strong inductive withdrawal (-I). This creates a shielded environment

for the proton at C3 and a deshielded, inductively perturbed environment for the proton at C6.

Comprehensive Spectroscopic Characterization
NMR Elucidation Strategy (The "Smoking Gun")
The definitive proof of this structure relies on the Spin-Spin Coupling Constants (

) involving the fluorine nucleus.[4] Unlike standard proton NMR, where chemical shift is the
primary indicator, here we use the magnitude of

to map the distance between the fluorine and the remaining aromatic protons.
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Predicted

H NMR Profile (DMSO-d

, 400 MHz)
The molecule possesses two aromatic protons: H3 and H6.

H6 (The Ortho-Coupled Proton):

Position: Para to the COOH, Ortho to the Fluorine.

Signal: Doublet (

).

Coupling:

(Three-bond coupling).

Magnitude:8.0 – 12.0 Hz.

Shift: ~7.4 – 7.6 ppm (Deshielded by COOH and F).

H3 (The Meta-Coupled Proton):

Position: Meta to the Fluorine, Ortho to the Methoxy.

Signal: Doublet (

).

Coupling:

(Four-bond coupling).

Magnitude:5.0 – 7.0 Hz.

Shift: ~6.8 – 7.0 ppm (Shielded by OMe).
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Critical Validation Step: If you observe two singlets, your regioisomer is incorrect (likely the 4-

fluoro-5-methyl isomer where protons are para to F). If you observe two large doublets (>8Hz),

the protons are likely both ortho to F. The specific pattern of one large coupling (

) and one medium coupling (

) is the fingerprint of the 1,2,4,5-substitution pattern.

C NMR &

F Decoupling
To confirm the carbon backbone, observe the C-F coupling constants:

C5 (Ipso):

Hz (Doublet).

C4/C6 (Ortho):

Hz.

C1/C3 (Meta):

Hz.

Mass Spectrometry Fragmentation Logic
Using HRMS (ESI-), the parent ion

will be observed at m/z 183.046.

Fragmentation Pathway:

Decarboxylation: Loss of

(

).

Demethylation: Loss of
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radical from the methoxy group (often observed in radical cations) or loss of

(formaldehyde) via rearrangement.

Fluorine Retention: The C-F bond is strong; fragments retaining the fluorine atom (mass shift

of 19 Da relative to non-fluorinated analogs) confirm the halogen's presence on the core.

Visualization of Analytical Logic
The following diagram illustrates the decision tree for confirming the regioisomerism using NMR

data.

Unknown Fluorinated
Benzoic Acid Derivative

Count Aromatic Protons
(Integration)

2 Aromatic Protons Found

Analyze 19F-1H Coupling Constants (J)

Two Singlets
(J ~ 0 Hz)

No Coupling

Two Large Doublets
(J > 8 Hz)

Ortho/Ortho

One Large (d, J=10Hz)
One Medium (d, J=6Hz)

Ortho/Meta

REJECT:
Protons are Para to F

(Likely 2,5-subst)

REJECT:
Both Protons Ortho to F
(Likely 2,6-difluoro core)

CONFIRMED:
5-Fluoro-2-methoxy-4-methyl

Isomer Identified
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Click to download full resolution via product page

Figure 1: NMR decision tree for distinguishing the 5-fluoro-2-methoxy-4-methyl isomer from

other congeners based on H-F coupling constants.

Experimental Protocols
HPLC Purity Analysis Method
This method is designed to separate the target acid from potential de-methylated impurities (5-

fluoro-2-hydroxy...) or regioisomers.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of COOH, improving

peak shape).

Mobile Phase B: Acetonitrile.

Gradient:

0-2 min: 5% B (Isocratic hold)

2-15 min: 5%

95% B (Linear ramp)

15-18 min: 95% B (Wash)

Flow Rate: 1.0 mL/min.

Detection: UV @ 210 nm (general) and 254 nm (aromatic).

Expected Retention: The target compound (OMe, Me) is less polar than the hydroxy-impurity

but more polar than the non-fluorinated analog. Expect elution at ~60-70% B.

Crystal Habit & Solubility
Appearance: Typically an off-white to pale yellow crystalline powder.
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Solubility:

High: DMSO, Methanol, Ethyl Acetate.

Low: Water (acidic pH), Hexanes.

Protocol: For NMR, dissolve ~10 mg in 0.6 mL DMSO-d

. Ensure complete dissolution to avoid line broadening.

Synthesis Context (Reverse Engineering)
Understanding the synthesis aids in impurity profiling. This molecule is typically accessed via:

Electrophilic Fluorination: Fluorination of 2-methoxy-4-methylbenzoic acid using Selectfluor.

Impurity Risk: Regioisomers fluorinated at position 3.[1]

Lithiation/Carboxylation: Lithiation of 1-fluoro-4-methoxy-2-methylbenzene followed by

quench. Impurity Risk: Unreacted starting material.

By monitoring for these specific impurities using the HPLC method above, you ensure the

integrity of the building block for downstream applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b13608609?utm_src=pdf-custom-synthesis
https://patents.google.com/patent/WO2022056100A1/en
https://patents.google.com/patent/WO2022056100A1/en
https://patents.google.com/patent/WO2022056100A1/en
https://www.chem960.com/lang_nl/cas_1427395525/
https://www2.chem.wisc.edu/deptfiles/OrgLab/handouts/Estimating%20the%201H%20shifts%20of%20aryl%20H-atoms.pdf
https://www.alfa-chemistry.com/organo-fluoro-chem/19f-coupling-constants-table.html
https://www.benchchem.com/product/b13608609#5-fluoro-2-methoxy-4-methylbenzoic-acid-structural-analysis
https://www.benchchem.com/product/b13608609#5-fluoro-2-methoxy-4-methylbenzoic-acid-structural-analysis
https://www.benchchem.com/product/b13608609#5-fluoro-2-methoxy-4-methylbenzoic-acid-structural-analysis
https://www.benchchem.com/product/b13608609#5-fluoro-2-methoxy-4-methylbenzoic-acid-structural-analysis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13608609?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13608609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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